Phenol red
Overview
Description
Mechanism of Action
Target of Action
Phenol red, also known as phenolsulfonphthalein or PSP, is primarily used as a pH indicator in cell biology laboratories . It targets the pH levels in a solution, specifically in cell cultures, and changes color based on the acidity or alkalinity of the environment . It is also known to be a weak estrogen mimic, enhancing the growth of cells that express the estrogen receptor .
Mode of Action
This compound operates by indicating the pH level of a solution. It exhibits a gradual transition from yellow (at a wavelength maximum of 443 nm) to red (at a wavelength maximum of 570 nm) over the pH range 6.8 to 8.2 . Above pH 8.2, this compound turns a bright pink (fuchsia) color . The compound exists as a zwitterion under very acidic conditions (low pH), with the sulfate group negatively charged, and the ketone group carrying an additional proton . As the pH increases, the proton from the ketone group is lost, resulting in a yellow, negatively charged ion . At even higher pH, the phenol’s hydroxy group loses its proton, resulting in a red ion .
Biochemical Pathways
This compound is involved in the biochemical pathway of pH regulation in cell culturesChanges in the color of this compound can indicate shifts in metabolic activities that alter the pH, such as lactic acid production during anaerobic respiration .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in animal models. In a study involving rats, it was found that the biliary clearance of this compound decreased in rats treated with carbon tetrachloride, suggesting hepatic damage .
Result of Action
The primary result of this compound’s action is a visual indication of the pH level in a solution. In cell cultures, this can provide a quick and simple assessment of the culture’s health . Additionally, this compound has been found to enhance the growth of cells that express the estrogen receptor, potentially influencing cellular differentiation .
Action Environment
The action of this compound is highly dependent on the environmental pH. Its color change is a response to the hydrogen ion concentration in the solution . Therefore, any factors that influence the pH, such as the presence of acidic or basic substances, will affect the action of this compound. It is also worth noting that this compound is slightly soluble in water, and its aqueous solution can seriously pollute the ecological environment .
Biochemical Analysis
Biochemical Properties
Phenol Red plays a crucial role in biochemical reactions, particularly in the differentiation of gram-negative enteric bacteria . It interacts with various biomolecules, including carbohydrates like glucose, lactose, and sucrose . The nature of these interactions is primarily through fermentation, where this compound acts as a pH indicator .
Cellular Effects
This compound influences cell function by indicating the pH changes that occur due to metabolic activities . It does not directly impact cell signaling pathways, gene expression, or cellular metabolism but provides a visual representation of these processes’ outcomes .
Molecular Mechanism
This compound exerts its effects at the molecular level by changing color in response to pH changes . It turns yellow below a pH of 6.8 and fuchsia above a pH of 7.4 . This color change is due to the binding interactions with H+ ions in the solution .
Temporal Effects in Laboratory Settings
Over time, this compound continues to act as a reliable pH indicator in laboratory settings
Metabolic Pathways
This compound is involved in the metabolic pathway of carbohydrate fermentation . It interacts with enzymes involved in this process, providing a visual indication of metabolic flux .
Transport and Distribution
This compound is distributed within cells and tissues through diffusion . It does not interact with any specific transporters or binding proteins .
Subcellular Localization
This compound does not have a specific subcellular localization. It is present throughout the cell where it can interact with H+ ions to indicate pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenolsulfonphthalein can be synthesized through the condensation of phenol with o-benzenesulfonic acid anhydride in the presence of anhydrous zinc chloride as a catalyst . The reaction is carried out at elevated temperatures, typically between 70-90°C, for 1-3 hours. The resulting product is then reacted with an alkali to obtain the sodium salt of phenolsulfonphthalein .
Industrial Production Methods: In industrial settings, the preparation of phenolsulfonphthalein involves similar synthetic routes but on a larger scale. The process includes dissolving sodium hydroxide in distilled water, slowly adding phenolsulfonphthalein in aqueous alkali, and stirring the mixture at elevated temperatures. The mixture is then filtered, and the filtrate is concentrated to obtain crystallized sodium salt .
Chemical Reactions Analysis
Types of Reactions: Phenolsulfonphthalein undergoes various chemical reactions, including:
Oxidation: Phenolsulfonphthalein can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Phenolsulfonphthalein can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield a variety of substituted phenolsulfonphthalein derivatives .
Scientific Research Applications
Phenolsulfonphthalein has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenolsulfonphthalein is similar to other pH indicators such as phenolphthalein and bromothymol blue. it has unique properties that make it suitable for specific applications:
Phenolphthalein: Unlike phenolsulfonphthalein, phenolphthalein is colorless in acidic solutions and turns pink in basic solutions.
Bromothymol Blue: This compound changes color from yellow to blue over a pH range of 6.0 to 7.6, making it useful for different pH ranges compared to phenolsulfonphthalein.
Phenolsulfonphthalein’s unique color transition range and its application in medical diagnostics set it apart from these similar compounds.
Properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5S/c20-15-9-5-13(6-10-15)19(14-7-11-16(21)12-8-14)17-3-1-2-4-18(17)25(22,23)24-19/h1-12,20-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BELBBZDIHDAJOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022408 | |
Record name | Phenol red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, red solid; Available as pure compound, soluble monosodium salt, and dilute solutions; [CHEMINFO] | |
Record name | Phenol red | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1977 | |
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CAS No. |
143-74-8 | |
Record name | Phenol red | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenolsulfonphthalein [JAN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143748 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenolsulfonphthalein | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13212 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENOL RED | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol red | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol red | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENOLSULFONPHTHALEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I6G9Y0J1OJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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